molecular formula C16H12N2O4 B3821567 N,N'-1,4-phenylenedi(2-furamide)

N,N'-1,4-phenylenedi(2-furamide)

Cat. No.: B3821567
M. Wt: 296.28 g/mol
InChI Key: VYTSTYVCKSFCPZ-UHFFFAOYSA-N
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Description

N,N'-1,4-Phenylenedi(2-furamide) is a symmetric aromatic compound consisting of a 1,4-phenylenediamine core functionalized with two 2-furamide groups (amide-linked furan rings) at the nitrogen atoms. This structure confers unique electronic and steric properties, making it relevant in polymer synthesis, catalysis, and materials science. Its furan-based amide groups distinguish it from other phenylenediamine derivatives, influencing solubility, thermal stability, and reactivity.

Properties

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTSTYVCKSFCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-phenylenedi(2-furamide) typically involves the reaction of 1,4-phenylenediamine with 2-furoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N,N’-1,4-phenylenedi(2-furamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenedi(2-furamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce corresponding amine derivatives .

Scientific Research Applications

N,N’-1,4-Phenylenedi(2-furamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-1,4-phenylenedi(2-furamide) involves its interaction with specific molecular targets and pathways. The compound’s furan rings and amide linkages allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylenediamine Derivatives with Different Substituents

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
  • Structure : Features acetyl groups instead of furamide moieties.
  • Properties : Lower molecular weight (192.22 g/mol vs. ~284.23 g/mol for the furamide derivative), higher polarity due to acetyl groups, and reduced steric hindrance.
N,N'-1,4-Phenylenedimaleimide (CAS 3278-31-7)
  • Structure : Substituted with maleimide (cyclic imide) groups.
  • Properties : Higher thermal stability due to rigid maleimide rings, with applications in high-performance polyimides. The furamide derivative’s furan rings may offer better solubility in polar solvents but lower thermal resistance .

Table 1: Structural and Functional Comparison of Phenylenediamine Derivatives

Compound Substituent Molecular Weight (g/mol) Key Applications
N,N'-1,4-Phenylenedi(2-furamide) 2-Furamide ~284.23* Catalysis, Polymers
N,N'-Diacetyl-1,4-phenylenediamine Acetyl 192.22 Lab research
N,N'-1,4-Phenylenedimaleimide Maleimide 268.22 High-temperature polymers

*Estimated based on molecular formula.

Aromatic Amides and Imides

3-Chloro-N-phenyl-phthalimide
  • Structure : Chlorinated phthalimide with a phenyl group.
  • Properties: High purity required for polyimide monomer synthesis. Unlike the furamide derivative, its electron-withdrawing chlorine enhances reactivity in polymerization but reduces solubility .
2-Furamide vs. Picolinamide in Catalysis
  • Reactivity: 2-Furamide exhibits lower energy change during methanolysis compared to picolinamide, but this degradation is sufficiently suppressed in catalytic systems (e.g., CeO2-mediated DMC synthesis). This stability makes it viable for CO2 conversion processes despite slower reaction rates than 2-cyanopyridine .

Nitrile and Furan-Containing Analogues

2-Furonitrile
  • Role in Catalysis: Enhances DMC yield in CO2-methanol reactions but requires stabilization to prevent side reactions. The furamide derivative’s amide linkage may offer better hydrolytic stability compared to nitriles .

Key Research Findings

Thermal and Chemical Stability: Maleimide derivatives (e.g., N,N'-1,4-phenylenedimaleimide) outperform furamide analogues in thermal stability due to rigid cyclic structures . 2-Furamide’s methanolysis resistance, though lower than picolinamide, is sufficient for catalytic applications under controlled conditions .

Applications in Polymer Science :

  • While phthalimides and maleimides dominate high-performance polyimides, furamide derivatives could enable biodegradable or solvent-processable polymers due to furan’s renewable nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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